molecular formula C21H24O5 B12431568 Licorisoflavan I

Licorisoflavan I

Cat. No.: B12431568
M. Wt: 356.4 g/mol
InChI Key: UKVRDJKAWOLCBG-UHFFFAOYSA-N
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Description

. This compound has garnered attention due to its potential therapeutic properties and its role in various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Licorisoflavan I can be synthesized through several chemical routes. One common method involves the extraction of licorice roots followed by purification processes. The roots are first ground into a fine powder and then subjected to supercritical CO2 extraction with ethanol as a modifier . This method ensures the efficient extraction of this compound along with other bioactive compounds.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The powdered licorice roots are processed using supercritical fluid extraction techniques, which are both efficient and environmentally friendly. The extracted compounds are then purified using chromatographic methods to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Licorisoflavan I undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with unique biological activities and properties .

Comparison with Similar Compounds

Licorisoflavan I is structurally similar to other isoflavones such as licorisoflavan A and licoricidin. it is unique in its specific bioactivity and molecular targets:

Conclusion

This compound is a versatile and bioactive compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

4-(5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol

InChI

InChI=1S/C21H24O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-5,9-10,12,22-23H,6-8,11H2,1-3H3

InChI Key

UKVRDJKAWOLCBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C3=C(C=C2O1)OCC(C3)C4=C(C=C(C=C4)O)O)OC)C

Origin of Product

United States

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